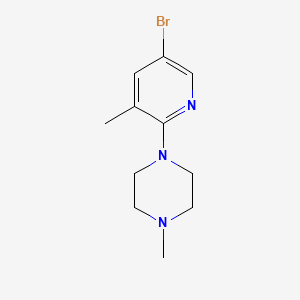

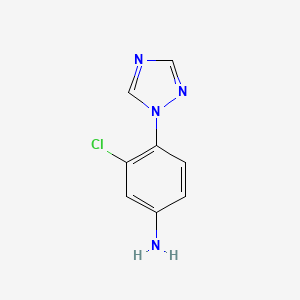

1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis which can provide insights into the chemical behavior and properties of similar structures. The first paper describes the synthesis of a compound that is a potent antagonist for dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors, which suggests that the compound may also have biological activity . The second paper details the synthesis of a compound that includes a 4-methylpiperazine moiety, which is also part of the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including regioselective reactions, bromination, and amination. In the first paper, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves starting with a difluoropyridine carboxylate, followed by a series of substitutions and selective reactions to introduce the desired functional groups, ending with bromination and hydrolysis to yield the final product . The second paper outlines the synthesis of a compound with a 4-methylpiperazine group, starting from 4-methylbenzoic acid and proceeding through bromination and amination steps, with optimization of reaction conditions to achieve high yield . These methods could potentially be adapted for the synthesis of "1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine".

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine" can be deduced from the synthesis pathways and confirmed by spectroscopic methods such as IR and NMR . The presence of a bromo-substituted pyridine ring and a methylpiperazine group suggests that the compound may exhibit significant steric and electronic effects, influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the bromo and methylamino groups on the pyridine ring are key reactive sites. These groups can undergo nucleophilic substitution reactions, as seen in the synthesis of the carboxylic acid derivative . The methylpiperazine moiety can be introduced through amination reactions, as demonstrated in the synthesis of the benzoic acid dihydrochloride derivative . These reactions are likely relevant to the compound of interest as well.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine" are not directly reported, the properties of similar compounds can provide some insights. The presence of a bromine atom suggests that the compound may have a relatively high molecular weight and may be less volatile. The pyridine and piperazine rings imply potential basicity, and the compound may form salts with acids, as seen with the benzoic acid dihydrochloride derivative . The solubility, melting point, and stability of the compound would be influenced by these functional groups and their interactions.

Wissenschaftliche Forschungsanwendungen

Behavioral Pharmacology and Antidepressant Potential

Research on AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, shows potential utility in the treatment of anxiety and affective disorders. This suggests that compounds targeting serotonin receptors may have therapeutic applications in mental health disorders (Hudzik et al., 2003).

DNA Minor Groove Binder and Its Analogues

The synthetic dye Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA, highlights the importance of structural features in drug design for targeting DNA. This underscores the relevance of molecular design in developing drugs with specific cellular targets (Issar & Kakkar, 2013).

Atypical Antipsychotic Activity

JL13, a pyridobenzoxazepine compound, demonstrates properties similar to clozapine, an atypical antipsychotic, without inducing significant side effects, indicating the potential for novel compounds in psychiatric medication (Bruhwyler et al., 1997).

N-Phenylpiperazine Derivatives in Medicinal Chemistry

The versatility of the N-phenylpiperazine scaffold in drug development, especially for CNS disorders, highlights the ongoing need for research into structurally related compounds for therapeutic uses (Maia et al., 2012).

Bioremediation of Environmental Contaminants

The application of bioremediation techniques for atrazine, a common herbicide, demonstrates the environmental relevance of biochemical research in addressing pollution and suggests potential areas for the application of biochemically active compounds in environmental science (Fan & Song, 2014).

Eigenschaften

IUPAC Name |

1-(5-bromo-3-methylpyridin-2-yl)-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-9-7-10(12)8-13-11(9)15-5-3-14(2)4-6-15/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSUNJSCCDVYLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585988 |

Source

|

| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine | |

CAS RN |

885267-44-7 |

Source

|

| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)